REACTION_CXSMILES
|
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Cl.[C:12]1(C)[CH:17]=[CH:16][C:15]([NH:18]N)=[CH:14][CH:13]=1.Cl>CCO>[CH:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[C:2]1[C:16]3[CH:17]=[CH:12][CH:13]=[CH:14][C:15]=3[N:18]=[C:1]12 |f:1.2|
|
Name
|
|
Quantity
|
30.6 g
|
Type
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reactant
|
Smiles
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C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
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37 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=C(C=C1)NN)C
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Name
|
|
Quantity
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18 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture is heated
|
Type
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TEMPERATURE
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Details
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to reflux for 90 min
|
Duration
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90 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid is washed with EtOH (600 mL)
|
Type
|
CUSTOM
|
Details
|
The off-white solid is dried under vacuum (36.5 g, 72%)
|
Name
|
|
Type
|
|
Smiles
|
C1=C2C=C3C(=NC=4C=CC=CC34)C2=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |